molecular formula C20H18N2O B13718695 N,N-Dimethyl-4-(10H-phenoxazin-10-YL)aniline CAS No. 58736-95-1

N,N-Dimethyl-4-(10H-phenoxazin-10-YL)aniline

Cat. No.: B13718695
CAS No.: 58736-95-1
M. Wt: 302.4 g/mol
InChI Key: TXBJLWVHWZBXKZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(10H-phenoxazin-10-yl)aniline typically involves the reaction of 4-chloroaniline with phenoxazine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(10H-phenoxazin-10-yl)aniline involves its interaction with various molecular targets and pathways. The phenoxazine moiety is known to intercalate with DNA, disrupting its function and leading to cell death . This property is particularly useful in the development of anticancer agents .

Properties

CAS No.

58736-95-1

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

N,N-dimethyl-4-phenoxazin-10-ylaniline

InChI

InChI=1S/C20H18N2O/c1-21(2)15-11-13-16(14-12-15)22-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)22/h3-14H,1-2H3

InChI Key

TXBJLWVHWZBXKZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42

Origin of Product

United States

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